molecular formula C14H19N3O2 B11809632 4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde

4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11809632
M. Wt: 261.32 g/mol
InChI Key: AMDXFPIOHXTGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde typically involves the reaction of 3-methyl-5-propionylpyridine with piperazine-1-carbaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylic acid
  • 4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-methanol
  • 4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-amine

Uniqueness

4-(3-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its aldehyde group provides a reactive site for further chemical modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-(3-methyl-5-propanoylpyridin-2-yl)piperazine-1-carbaldehyde

InChI

InChI=1S/C14H19N3O2/c1-3-13(19)12-8-11(2)14(15-9-12)17-6-4-16(10-18)5-7-17/h8-10H,3-7H2,1-2H3

InChI Key

AMDXFPIOHXTGPV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C(=C1)C)N2CCN(CC2)C=O

Origin of Product

United States

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